Lipophilicity (XLogP3) Comparison Against Two Closest Structural Analogs
The computed octanol-water partition coefficient (XLogP3) for 1-benzyl-5-methyl-2-phenyl-1H-benzimidazole is 5.1 [1]. This value exceeds that of the des-methyl analog 1-benzyl-2-phenyl-1H-benzimidazole (XLogP3 = 4.7) [2] by Δ = +0.4 log units and substantially exceeds that of the N-unsubstituted analog 5-methyl-2-phenyl-1H-benzimidazole (ACD/LogP ≈ 3.71, Δ = +1.4 log units) . The rank order of increasing lipophilicity tracks the progressive addition of hydrophobic substituents: 5-methyl-2-phenyl-1H-benzimidazole < 1-benzyl-2-phenyl-1H-benzimidazole < 1-benzyl-5-methyl-2-phenyl-1H-benzimidazole.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.1 |
| Comparator Or Baseline | 1-Benzyl-2-phenyl-1H-benzimidazole: XLogP3 = 4.7; 5-Methyl-2-phenyl-1H-benzimidazole: ACD/LogP = 3.71 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. des-methyl analog; +1.4 vs. N-unsubstituted analog |
| Conditions | Computed values (XLogP3 algorithm, PubChem; ACD/LogP, ChemSpider) |
Why This Matters
A lipophilicity difference exceeding 0.3–0.5 log units is generally considered significant for membrane permeability and nonspecific binding in cell-based assays, making this compound the preferred choice when higher logP is required within a benzimidazole SAR series.
- [1] PubChem Compound Summary CID 12620885, 1-Benzyl-5-methyl-2-phenyl-1H-benzimidazole. XLogP3 = 5.1. https://pubchem.ncbi.nlm.nih.gov/compound/12620885 View Source
- [2] PubChem Compound Summary CID 1028303, 1-Benzyl-2-phenyl-1H-benzimidazole. XLogP3 = 4.7. https://pubchem.ncbi.nlm.nih.gov/compound/1028303 View Source
